molecular formula C10H12Cl2N2O2 B2564230 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride CAS No. 1559062-01-9

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

Cat. No.: B2564230
CAS No.: 1559062-01-9
M. Wt: 263.12
InChI Key: IYFRIQKHGDWLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is an organic compound with the molecular formula C10H10N2O2·2HCl. It is characterized by the presence of a benzimidazole ring attached to a propanoic acid moiety. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride can be synthesized through the reaction of benzimidazole with bromoacetic acid under acidic conditions . The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or dichloromethane, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride
  • 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride

Uniqueness

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFRIQKHGDWLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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